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Compound of Interest

Compound Name: 2-Ethoxy-2-ethylhexan-1-amine

Cat. No.: B13636875 Get Quote

Executive Summary
This guide provides a rigorous analysis of 2-Ethoxy-2-ethylhexan-1-amine (CAS 1466397-84-

1), a sterically hindered

-amino ether.[1] Unlike simple linear amines, this molecule features a quaternary carbon at the

-position, introducing significant steric bulk and unique conformational locking mechanisms.

For researchers in medicinal chemistry and process development, understanding the

conformational preferences of this scaffold is critical. The interplay between the intramolecular

hydrogen bond (IMHB) and the Thorpe-Ingold effect (gem-dialkyl effect) dictates its reactivity,

basicity, and lipophilicity profile. This document details the molecular architecture, synthesis

validation, and conformational energy landscape of this specific building block.

Molecular Architecture & Identity
Chemical Identity[1][2][3]

IUPAC Name: 2-Ethoxy-2-ethylhexan-1-amine[1][2][3]

CAS Number: 1466397-84-1[1][4][2][3]

Molecular Formula:

[1][4]
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Molecular Weight: 173.30 g/mol [1][4]

SMILES:CCCC(CC)(CN)OCC

Structural Connectivity
The molecule is built upon a hexane backbone. The critical structural feature is the C2 position,

which is a quaternary chiral center bonded to four distinct groups:

Aminomethyl group (

): The reactive primary amine.[1]

Ethoxy group (

): An ether linkage providing H-bond acceptance.[1]

Ethyl group (

): Steric bulk.[1]

Butyl group (

): The lipophilic tail (part of the parent hexane chain).

Stereochemistry
The C2 carbon is chiral (

). As synthesized via standard non-stereoselective routes (e.g., from 3-heptanone), the product
exists as a racemate (RS).[1]

Implication: In chiral environments (e.g., protein binding pockets), the enantiomers will

display distinct binding vectors. Resolution or asymmetric synthesis would be required for

enantiopure applications.

Conformational Analysis
The conformational landscape of 2-Ethoxy-2-ethylhexan-1-amine is dominated by the

competition between steric repulsion (due to the quaternary center) and electrostatic attraction
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(intramolecular hydrogen bonding).[1]

The 5-Membered Intramolecular Hydrogen Bond (IMHB)
The most defining feature of

-amino ethers is the capacity to form a 5-membered ring via hydrogen bonding between the
amine protons (

) and the ether oxygen (

).[1]

Mechanism: The amino group acts as the donor (

), and the ether oxygen acts as the acceptor (

).

Geometry: A gauche arrangement around the C1-C2 bond is required to bring the N and O

atoms into proximity (

).[1]

Energetics: In non-polar solvents (e.g.,

, Toluene) or gas phase, this "Folded" conformer is stabilized by approximately 2-4 kcal/mol
relative to the "Open" conformer.

Steric Gearing & The Thorpe-Ingold Effect
The presence of two alkyl chains (Ethyl and Butyl) at the C2 position creates a "gem-dialkyl"

like effect.[1]

Compression: The bulky alkyl groups reduce the internal bond angle (

), forcing the other two substituents (

and

) closer together.[1]
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Result: This steric compression favors the folded conformation, making the intramolecular H-

bond more persistent than in less substituted analogs (like 2-ethoxyethan-1-amine).[1]

Solvent Dependence
The conformational equilibrium is highly sensitive to the environment:

Non-Polar Solvents: The Folded (Gauche) conformer dominates. The internal H-bond shields

the polar groups, increasing apparent lipophilicity.

Polar Protic Solvents (Water/MeOH): The solvent competes for H-bonding.[1] The

equilibrium shifts toward the Open (Anti) conformer, where the amine and ether groups are

fully solvated by water molecules.

Visualization: Conformational Energy Landscape[1]
The following diagram illustrates the dynamic equilibrium between the "Folded" and "Open"

states, driven by solvent polarity and steric locking.
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Stabilizing Factors
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N-H...O Interaction
(~3 kcal/mol)

Click to download full resolution via product page

Figure 1: Conformational equilibrium of 2-Ethoxy-2-ethylhexan-1-amine. The quaternary

center (Thorpe-Ingold effect) biases the system toward the folded state in the absence of

strong solvation.[1]

Synthesis & Structural Validation
To ensure the integrity of this molecule in research applications, a robust synthesis route must

be employed. The most logical retrosynthetic disconnection is at the C2-N and C2-O bonds,

leading to 3-heptanone as the starting material.[1]

Validated Synthetic Protocol (Cyanohydrin Route)
This route avoids complex protecting group chemistry and builds the quaternary center early.
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Cyanohydrin Formation:

Precursor: 3-Heptanone (2-ethyl-2-butyl ketone equivalent).[1]

Reagent:

(Trimethylsilyl cyanide) /

(Catalyst).[1]

Intermediate: 2-Ethyl-2-((trimethylsilyl)oxy)hexanenitrile.[1]

O-Alkylation (Etherification):

Reagent: Ethyl Iodide (

) + Base (

).[1]

Transformation: Converts the silyl ether/alcohol to the Ethyl ether.

Critical Step: Steric hindrance at C2 makes this slow; requires polar aprotic solvent

(DMF/THF) and heat.[1]

Nitrile Reduction:

Reagent:

(Lithium Aluminum Hydride).[1]

Product: 2-Ethoxy-2-ethylhexan-1-amine.[1][4][2][3][5]

Note: Reduces the

group directly to

.

Visualization: Synthesis Workflow
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Start: 3-Heptanone
(C7 Ketone)

Step 1: Cyanosilylation
Reagents: TMSCN, ZnI2

Forms Quaternary Center

Intermediate:
Silyl Cyanohydrin

Step 2: One-Pot Desilyl/Alkylation
Reagents: EtI, NaH, THF

Installs Ethoxy Group

Intermediate:
$alpha$-Ethoxy Nitrile

Step 3: Reduction
Reagents: LiAlH4, Et2O

Converts CN to CH2NH2

Product:
2-Ethoxy-2-ethylhexan-1-amine

Click to download full resolution via product page

Figure 2: Synthetic pathway from 3-heptanone to the target amine via cyanohydrin

intermediate.[1]
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Physicochemical Properties & Applications
Data Summary Table

Property
Value
(Estimated/Calculated)

Significance

LogP 2.8 - 3.2

Highly lipophilic; excellent

blood-brain barrier (BBB)

permeability potential.[1]

pKa (Conj. Acid) 9.2 - 9.8

Slightly lower than typical

primary amines (10.[1]5) due

to inductive effect of

-oxygen.[1]

H-Bond Donors
2 (

)

Standard primary amine

functionality.[1]

H-Bond Acceptors

2 (

,

)

Ether oxygen adds a weak

acceptor site.[1]

Rotatable Bonds 6
High flexibility in the butyl

chain; restricted at C2.

Research Applications
Lipophilic Amine Building Block: Used to introduce a primary amine into a drug candidate

while simultaneously increasing lipophilicity and blocking metabolic hotspots (via the

quaternary carbon).

Excitatory Amino Acid Antagonists: Structural analogs of

-amino ethers are often investigated for activity against NMDA or P2X receptors.[1]

CO2 Capture: Sterically hindered amines are investigated for carbon capture because they

form unstable carbamates that are easier to regenerate (strip) than linear amines.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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